Product packaging for N-(2-Methylphenyl)anthranilic acid(Cat. No.:CAS No. 16610-44-9)

N-(2-Methylphenyl)anthranilic acid

Cat. No.: B097089
CAS No.: 16610-44-9
M. Wt: 227.26 g/mol
InChI Key: WAEMHISTVIYWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Anthranilic Acid Derivatives as Fundamental Structural Motifs

Anthranilic acid and its derivatives are recognized as crucial structural motifs in organic and medicinal chemistry. ekb.egnih.gov They serve as versatile precursors for the synthesis of a wide array of organic compounds, including those with significant biological activities. ekb.eg The core structure of anthranilic acid, an amino-benzoic acid, provides a scaffold that can be readily modified to generate large libraries of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net This has led to the development of numerous derivatives with applications ranging from pharmaceuticals to industrial chemicals. ekb.egijpsjournal.com

The substitution on the anthranilic acid scaffold, as seen in N-(2-Methylphenyl)anthranilic acid, is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of the parent molecule. nih.gov The nature and position of the substituent on the N-aryl ring can lead to varied biological outcomes. pharmacy180.com

Significance as a Pharmacophore in Medicinal Chemistry

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Anthranilic acid derivatives have established themselves as privileged pharmacophores in drug discovery. nih.govresearchgate.net They are the foundational structures for several classes of therapeutic agents, including the well-known fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.compharmacy180.com

The N-phenylanthranilic acid framework, to which this compound belongs, is a key component of several NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes. afjbs.com The exploration of derivatives like this compound is driven by the quest for new therapeutic agents with improved efficacy and selectivity. Research has shown that these derivatives can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. nih.govijpsjournal.commdpi.com

Overview of Multidisciplinary Research Trajectories

The scientific interest in this compound and its parent family of compounds extends beyond medicinal chemistry into materials science and analytical chemistry.

In medicinal chemistry , the primary focus remains on synthesizing and evaluating novel derivatives for their therapeutic potential. This includes studies on their anti-inflammatory, anticancer, and antimicrobial activities. nih.govgvsu.edu For instance, derivatives of anthranilic acid are being investigated as inhibitors of various enzymes and signaling pathways implicated in diseases like cancer and neurodegenerative disorders. nih.govresearchgate.netmdpi.com

In materials science , anthranilic acid derivatives are explored for their potential in creating functional polymers and coordination complexes. researchgate.netmdpi.com The ability of the carboxylic acid and amino groups to coordinate with metal ions makes them valuable ligands for the synthesis of metal complexes with interesting catalytic or material properties. mdpi.com

In analytical chemistry , methods for the separation and analysis of anthranilic acid derivatives, including N-(o-tolyl)anthranilic acid, have been developed using techniques like high-performance liquid chromatography (HPLC). sielc.com Furthermore, anthranilic acid itself is utilized as a precursor for isotope labeling in protein NMR spectroscopy to study protein structure and dynamics. nih.gov

The following table provides a summary of key research areas involving this compound and its analogs:

Research AreaFocus of InvestigationKey Findings and Applications
Medicinal Chemistry Synthesis of novel derivatives and evaluation of their biological activities.Discovery of compounds with anti-inflammatory, anticancer, and antimicrobial properties. nih.govgvsu.edu
Materials Science Development of functional polymers and metal complexes.Creation of materials with unique catalytic and electronic properties. mdpi.comresearchgate.net
Analytical Chemistry Development of separation and analytical techniques.Establishment of HPLC methods for analysis and use in protein NMR. sielc.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B097089 N-(2-Methylphenyl)anthranilic acid CAS No. 16610-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMHISTVIYWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168076
Record name Anthranilic acid, N-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16610-44-9
Record name N-(2-Methylphenyl)anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16610-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(o-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-methylphenyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N 2 Methylphenyl Anthranilic Acid and Its Analogues

Established Synthetic Pathways

The formation of the N-aryl bond in anthranilic acid derivatives is a cornerstone of their synthesis. Copper-catalyzed amination reactions, particularly the Ullmann condensation, have been extensively developed for this purpose.

Copper-Catalyzed Amination Protocols for N-Aryl Anthranilic Acids

Copper-catalyzed cross-coupling reactions provide an effective means for the synthesis of N-aryl anthranilic acids. nih.govnih.gov These methods often involve the reaction of a substituted halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst.

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of copper. nih.govwikipedia.org In the context of N-aryl anthranilic acids, this typically involves the coupling of a 2-halobenzoic acid with an aniline. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The reaction mechanism is believed to involve the in-situ formation of a copper(I) species which then undergoes oxidative addition to the aryl halide. byjus.com

Modern modifications to the Ullmann reaction have focused on improving reaction conditions and yields. researchgate.net These include the use of ionic liquids as environmentally friendly solvents and the application of microwave irradiation to reduce reaction times. researchgate.netrawdatalibrary.net For instance, the synthesis of N-aryl anthranilic acids has been achieved with high yields using potassium 2-bromobenzoate, substituted anilines, and copper acetate (B1210297) in tetrabutylphosphonium (B1682233) chloride ionic liquid at 170°C. rawdatalibrary.net

A significant advancement in the synthesis of N-aryl anthranilic acids is the development of chemo- and regioselective copper-catalyzed amination protocols. nih.govnih.gov These methods allow for the selective amination of 2-chlorobenzoic acids and 2-bromobenzoic acids without the need to protect the carboxylic acid group. nih.govorganic-chemistry.orgacs.org The reaction exhibits high regioselectivity, with amination occurring specifically at the halide position ortho to the carboxylic acid group. nih.govorganic-chemistry.org This selectivity is attributed to the accelerating effect of the ortho-carboxylate group on the copper-catalyzed exchange reaction. nih.gov

This high degree of selectivity is demonstrated in the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline, which yields only the product of amination at the 2-position. nih.gov Similarly, the reaction of 5-bromo-2-chlorobenzoic acid results in the selective replacement of the chlorine atom. nih.gov The methodology is also tolerant of various functional groups on both the chlorobenzoic acid and the aniline, including both electron-donating and electron-withdrawing groups. nih.govnih.gov

The efficiency of copper-catalyzed amination reactions is highly dependent on the choice of catalyst, solvent, and base.

Catalysts: While early Ullmann reactions used stoichiometric amounts of copper powder, modern methods employ catalytic amounts of copper salts or copper oxides. wikipedia.org A combination of copper powder and cuprous oxide (Cu/Cu₂O) has been shown to be an effective catalyst system. nih.govorganic-chemistry.org The use of ligands such as picolinic acid and N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can also improve the efficiency of the coupling. nih.gov

Solvents: High-boiling polar solvents are typically used in these reactions. wikipedia.org Diethylene glycol and 2-ethoxyethanol (B86334) have proven to be effective solvents for the Cu/Cu₂O-catalyzed amination of 2-chlorobenzoic and 2-bromobenzoic acids. nih.govorganic-chemistry.org The use of ionic liquids has also been explored as a greener alternative. rawdatalibrary.net

Bases: The choice of base significantly impacts the reaction yield. Studies have shown that inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are generally more effective than organic bases or stronger inorganic bases like cesium carbonate and potassium tert-butoxide. nih.govacs.org For example, in the Cu/Cu₂O-catalyzed amination of 2-chlorobenzoic acid, using K₂CO₃ or Na₂CO₃ in diethylene glycol resulted in yields of 90% and 82% respectively, while cesium carbonate led to a yield of only 5-30%. nih.gov

Table 1: Optimization of Base in the Cu/Cu₂O-catalyzed Amination of 2-Chlorobenzoic Acid with Aniline nih.govacs.org

EntryBaseSolventYield (%)
1Na₂CO₃Diethylene glycol82
2Cs₂CO₃Diethylene glycol5-30
3K₃PO₄Diethylene glycol-
4NaOAcDiethylene glycol-
5t-BuOKDiethylene glycol5-30
6TMPDiethylene glycol5-30
7K₂CO₃Diethylene glycol90

Reaction conditions: 2-chlorobenzoic acid, aniline, Cu/Cu₂O, base, solvent, 130 °C, 24 h. TMP = 2,2,6,6-tetramethylpiperidine.

Other Condensation and Coupling Reactions for Derivative Formation

While copper-catalyzed reactions are prevalent, other methods for forming N-(2-Methylphenyl)anthranilic acid derivatives exist. These often involve forming other bonds within the molecule as a key step. For example, palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful alternative for C-N bond formation and has been applied to the solid-phase synthesis of N-substituted anthranilic acid derivatives. nih.gov Additionally, transfer hydrogenative coupling of 2-nitroaryl methanols with amines offers a transition-metal-catalyst-free approach to synthesizing anthranilic acid derivatives. rsc.org

Derivatization Strategies from this compound Scaffolds

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives. A common strategy involves the transformation of the carboxylic acid group. For instance, amide derivatives of N-phenyl anthranilic acid have been synthesized by reacting the parent acid with various amines in the presence of boric acid as a catalyst at high temperatures. afjbs.com Another approach is the conversion of the carboxylic acid to an acid chloride using thionyl chloride, which can then be reacted with amines to form amides. afjbs.com These derivatization reactions expand the chemical space accessible from the this compound scaffold, enabling the synthesis of diverse compound libraries for various applications.

Amide and Ester Formation

The carboxylic acid group of this compound is a prime site for modification, allowing for the straightforward synthesis of amide and ester derivatives.

Amide Synthesis: Amides are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a suitable amine. afjbs.com A series of amide derivatives of the closely related N-phenyl anthranilic acid have been synthesized, including 2-(Phenylamino)benzamide and its N,N-diphenyl and N-methyl-N-phenyl analogues. afjbs.com The general procedure involves reacting the parent acid with an aminating agent.

Ester Synthesis: Esterification is readily accomplished by reacting this compound with an alcohol in the presence of an acid catalyst. A series of N-phenylanthranilic acid esters have been prepared using this method. researchgate.netasianpubs.org For instance, reacting N-phenyl anthranilic acid with dimethyl sulphate in acetone (B3395972) with potassium carbonate yields the corresponding methyl ester. researchgate.net

Derivative TypeGeneral MethodExample Reactants for N-Phenyl AnalogueRef.
AmidesAcylation of aminesN-phenyl anthranilic acid, Thionyl chloride, various amines afjbs.com
EstersAcid-catalyzed esterificationN-phenyl anthranilic acid, various alcohols (Methanol, Ethanol, etc.) researchgate.net
Methyl EsterReaction with dimethyl sulphateN-phenyl anthranilic acid, Dimethyl sulphate, K₂CO₃ researchgate.net

Hydrazone Synthesis

Hydrazones derived from this compound are synthesized in a multi-step process. This typically involves the initial formation of a hydrazide, which is then condensed with an aldehyde or ketone. researchgate.net

The synthesis route proceeds as follows:

Esterification: The parent N-phenyl anthranilic acid is first converted to its methyl ester, for example, by refluxing with dimethyl sulphate and potassium carbonate in acetone. researchgate.net

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide, 2-(phenylamino)benzohydrazide. researchgate.net

Hydrazone Synthesis: Finally, the target hydrazone is synthesized through an acid-catalyzed condensation of the hydrazide with a variety of aromatic ketones or aldehydes. researchgate.netnih.govnih.gov

This sequential approach allows for the introduction of diverse substituents on the hydrazone moiety, leading to a wide range of derivatives. researchgate.net

StepReactionKey ReagentsIntermediate/ProductRef.
1EsterificationN-phenyl anthranilic acid, Dimethyl sulphate, K₂CO₃Methyl 2-(phenylamino)benzoate researchgate.net
2Hydrazide FormationMethyl 2-(phenylamino)benzoate, Hydrazine hydrate2-(phenylamino)benzohydrazide researchgate.net
3Condensation2-(phenylamino)benzohydrazide, Aromatic aldehydes/ketonesN-Arylhydrazone derivatives researchgate.netnih.gov

Formation of Related Heterocyclic Scaffolds (e.g., Quinazolines, Acridines, Acridones)

This compound is a valuable precursor for the synthesis of complex heterocyclic structures, including quinazolines, acridines, and acridones.

Quinazoline Derivatives: The synthesis of quinazolinones from anthranilic acid derivatives is a well-established process. nih.gov A common method involves the acylation of the anthranilic acid, followed by ring closure and dehydration, often using acetic anhydride, to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an amine source, like hydrazine hydrate or ammonium (B1175870) acetate, to yield the fused quinazolinone ring system. nih.govnih.gov Another approach involves the direct reaction of anthranilic acid with orthoesters. thieme-connect.com

Acridine and Acridone (B373769) Synthesis: Acridones are synthesized through the intramolecular cyclization of N-phenylanthranilic acids. juniperpublishers.com A classic method involves heating the N-phenylanthranilic acid in concentrated sulfuric acid. orgsyn.orgsemanticscholar.org This promotes an intramolecular Friedel-Crafts-type acylation, leading to the formation of the tricyclic acridone skeleton. arkat-usa.orgarkat-usa.org More recent methods utilize iron(II) triflate and dichloromethyl methyl ether as a catalytic system under milder conditions. arkat-usa.orgarkat-usa.org Acridines can then be synthesized from the corresponding acridones. ptfarm.pl

HeterocycleSynthetic StrategyKey Reagents/ConditionsRef.
QuinazolinonesFrom anthranilic acid via benzoxazinoneAcyl chloride, Acetic anhydride, Amine source nih.govnih.gov
AcridonesIntramolecular cyclization of N-phenylanthranilic acidConcentrated H₂SO₄, heat orgsyn.orgsemanticscholar.org
AcridonesIron-catalyzed intramolecular acylationFe(OTf)₂, Dichloromethyl methyl ether arkat-usa.orgarkat-usa.org

Synthesis of Metal Complexes with Anthranilic Acid as Ligands

The carboxyl and amino groups on the anthranilic acid scaffold make it an excellent chelating ligand for a variety of metal ions. nih.gov Metal complexes of N-phenyl anthranilic acid and its analogues have been synthesized with a range of transition metals. mdpi.com

A general procedure for the preparation of these complexes involves dissolving the N-phenyl anthranilic acid ligand in a suitable solvent like ethanol. A solution of the desired metal salt (e.g., chloride, sulfate, or nitrate) is then added, and the mixture is often refluxed to promote complexation. nih.gov The resulting precipitate is filtered, washed, and dried. Complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), Ag(I), and Cr(III) have been successfully synthesized using this or similar methods. nih.govresearchgate.net The stoichiometry of the resulting complexes, typically with a 1:2 metal-to-ligand ratio, can be confirmed through elemental and thermogravimetric analysis. nih.govresearchgate.net

Metal IonGeneral Synthesis MethodSolventTypical Metal SaltRef.
Co(II)Refluxing ligand with metal saltEthanolCoCl₂
Ni(II)Refluxing ligand with metal saltEthanolNiCl₂
Cu(II)Refluxing ligand with metal saltEthanolCuCl₂
Zn(II), Ag(I), etc.Stirring ligand with metal salt solutionWater/Deionized WaterVarious (sulfate, chloride, nitrate) nih.govresearchgate.net

Green Chemistry Approaches in Synthetic Routes

In recent years, significant efforts have been made to develop more environmentally friendly synthetic routes for this compound and its derivatives. These "green" approaches focus on reducing reaction times, minimizing waste, and using less hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to promote the Ullmann condensation for synthesizing N-arylanthranilic acids. scielo.briaea.org This technique dramatically reduces reaction times from hours to mere minutes and often leads to improved yields compared to conventional heating methods. researchgate.net Furthermore, these reactions can sometimes be carried out in water or even under solvent-free conditions, significantly boosting their green credentials. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound irradiation, provides another efficient, green alternative for the Ullmann-Goldberg reaction. ekb.egtandfonline.com Ultrasound promotes the reaction by increasing mass transport at the interface of heterogeneous reaction mixtures. researchgate.net This method allows for the synthesis of N-phenylanthranilic acids in high yields with very short reaction times, often using water as the solvent, thereby avoiding volatile and toxic organic solvents. researchgate.netlookchem.comresearchgate.net

Green ApproachReaction PromotedAdvantagesKey ConditionsRef.
Microwave IrradiationUllmann CondensationShorter reaction times, good to excellent yieldsMicrowave heating, water as solvent or solvent-free scielo.brresearchgate.net
Ultrasound IrradiationUllmann-Goldberg ReactionShorter reaction times, high yields, milder conditionsUltrasonic irradiation (e.g., 20 kHz), water as solvent ekb.egresearchgate.netresearchgate.net

Spectroscopic and Analytical Characterization in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in determining the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of N-(2-Methylphenyl)anthranilic acid, specific chemical shifts are observed which correspond to the different types of protons in the molecule. For instance, a singlet peak observed around 2.13-2.22 ppm can be attributed to the methyl (-CH₃) group protons on the tolyl ring. The aromatic protons appear as a series of multiplets in the range of 6.57-6.87 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals for this compound include those for the methyl carbon, typically appearing around 17.7-20.8 ppm, and the various aromatic carbons, which resonate at distinct chemical shifts. For example, signals at approximately 116.9 ppm, 124.3 ppm, 129.3 ppm, 129.8 ppm, 133.1 ppm, and 144.1 ppm can be assigned to the aromatic carbons. rsc.org The carboxyl carbon (-COOH) signal would be expected at a much higher chemical shift, typically above 165 ppm.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (ppm) Description
¹H 2.13-2.22 Singlet, Methyl protons (-CH₃)
¹H 6.57-6.87 Multiplet, Aromatic protons
¹³C 17.7-20.8 Methyl carbon
¹³C 116.9 Aromatic carbon
¹³C 124.3 Aromatic carbon
¹³C 129.3 Aromatic carbon
¹³C 129.8 Aromatic carbon
¹³C 133.1 Aromatic carbon
¹³C 144.1 Aromatic carbon

Data presented is a representative example and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands are observed. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group, which is often hydrogen-bonded. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1680 cm⁻¹. The N-H stretching vibration of the secondary amine can be observed around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Carboxylic Acid C=O Stretch ~1680
Secondary Amine N-H Stretch 3300-3500
Aromatic Ring C-H Stretch >3000

Data is representative and can vary based on the physical state of the sample and experimental setup.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* transitions. The UV-Vis spectrum of anthranilic acid derivatives typically shows absorption maxima that can be influenced by the solvent and substituents. researchgate.net For instance, N-phenylanthranilic acid in different methanol-buffer mixtures shows distinct absorption spectra. researchgate.net The specific wavelengths of maximum absorbance (λmax) for this compound are crucial for quantitative analysis and for studying its electronic properties.

Mass Spectrometry (MS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns observed in the spectrum provide valuable information about the structure of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components. nih.gov This technique is particularly useful for identifying metabolites of this compound and related compounds.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC, UPLC) for Compound Analysis and Impurity Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis and purification of pharmaceutical compounds. These methods offer high resolution and sensitivity for separating the target compound from impurities. A typical HPLC method for analyzing anthranilic acid derivatives involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation can be performed using either isocratic or gradient elution. nih.govresearchgate.net By monitoring the eluent with a UV detector at a specific wavelength, the purity of this compound can be determined, and any impurities can be quantified. researchgate.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Thin Layer Chromatography (TLC) for Purity Verification

Thin Layer Chromatography (TLC) is a widely used method for monitoring the progress of chemical reactions and assessing the purity of the resulting products. nih.gov In the synthesis of this compound and its derivatives, TLC is employed to track the consumption of starting materials, such as 1-bromo-2-chlorobenzene (B145985) in related syntheses. nih.gov The separation of components on the TLC plate, visualized under appropriate conditions, allows for a qualitative assessment of the purity of the synthesized compound. A single spot corresponding to the product on the TLC plate is a strong indicator of its purity.

Elemental Analysis and Physico-chemical Characterization of Synthesized Compounds

The elemental composition and physicochemical properties of this compound are crucial for its definitive characterization. These parameters provide foundational data that confirm the compound's identity and purity.

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. For this compound (C₁₄H₁₃NO₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from elemental analysis of a synthesized sample should closely match these theoretical values to confirm its empirical formula.

The physicochemical properties of this compound have been reported as follows:

PropertyValue
Molecular Formula C₁₄H₁₃NO₂ alfa-chemistry.com
Molecular Weight 227.26 g/mol alfa-chemistry.com
Melting Point 191-192 °C chemicalbook.com
Boiling Point 386.9±25.0 °C (Predicted) chemicalbook.com
Density 1.233±0.07 g/cm³ chemicalbook.com
Flash Point 187.8ºC alfa-chemistry.com

Spectroscopic data further corroborates the structure of this compound. Infrared (IR) spectroscopy is used to identify key functional groups. For instance, the carboxylic acid C=O stretch is typically observed around 1680 cm⁻¹. In metal complexes of the related N-phenyl anthranilic acid, the N-H stretching vibration is found around 3300 cm⁻¹, and the C=O stretch of the acid group appears at approximately 1682 cm⁻¹, which shifts to a lower frequency upon complexation.

Pharmacological and Biological Investigations

Anti-inflammatory and Analgesic Mechanisms of Action

Tolfenamic acid's efficacy in managing pain and inflammation stems from its multifaceted interaction with the arachidonic acid cascade. patsnap.compatsnap.com Like other NSAIDs, its primary action involves the inhibition of key enzymes responsible for the synthesis of pro-inflammatory mediators. cancer.gov

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

The foundational mechanism of tolfenamic acid's anti-inflammatory effect is its inhibition of cyclooxygenase (COX) enzymes. medex.com.bdpatsnap.com These enzymes are critical for converting arachidonic acid into prostaglandin (B15479496) endoperoxides, the precursors to prostaglandins (B1171923) and thromboxanes. youtube.comnih.gov Tolfenamic acid has been shown to inhibit both COX-1 and COX-2 isoforms. cancer.govnih.gov

Some research characterizes it as a non-selective COX-1/COX-2 inhibitor, while other studies highlight a degree of selectivity. medchemexpress.comnih.gov For instance, one study reported that tolfenamic acid selectively inhibits COX-2, with a half-maximal inhibitory concentration (IC50) of 13.49 μM in canine monocyte/macrophage cells, while showing no effect on COX-1 in that specific assay. medchemexpress.com Further biophysical studies have described it as a substrate-selective inhibitor of human COX-2. nih.govnih.gov This research demonstrated that while fenamic acids, including tolfenamic acid, did not inhibit the oxygenation of arachidonic acid at a concentration of 500 nM, tolfenamic acid did achieve virtually complete inhibition of the oxygenation of the endocannabinoid substrate 1-arachidonoylglycerol (1-AG). nih.gov Structural studies revealed that the inhibitor binds within the cyclooxygenase channel of COX-2, interacting with key residues such as Tyr-385 and Ser-530. nih.govnih.gov

Enzyme/ProcessInhibition DataCell/System Type
COX-2 IC50: 13.49 μMLPS-treated canine DH82 monocyte/macrophage cells
COX-1 No effect observedLPS-treated canine DH82 monocyte/macrophage cells
1-AG Oxygenation (by COX-2) Virtually complete inhibition (at 500 nM)Human COX-2
Arachidonic Acid Oxygenation (by COX-2) No inhibition (at 500 nM)Human COX-2

Prostaglandin Biosynthesis Modulation

A direct consequence of COX enzyme inhibition is the reduced production of prostaglandins, which are key lipid compounds that promote inflammation, pain, and fever. patsnap.comyoutube.com Tolfenamic acid is a potent inhibitor of prostaglandin synthesis, particularly Prostaglandin E2 (PGE2). medex.com.bdnih.gov This inhibitory action is considered a significant contributor to its anti-inflammatory properties. nih.gov

In an in vitro study using a rabbit kidney medulla microsomal fraction, tolfenamic acid effectively inhibited the conversion of arachidonic acid to PGE2 in a dose-dependent manner. nih.gov Its potency was found to be comparable to that of indomethacin, with an IC50 value of 0.64 μM. nih.gov Beyond just inhibiting their synthesis, some evidence suggests that tolfenamic acid also exerts a direct antagonistic action on prostaglandin receptors. medex.com.bdpnas.org

CompoundIC50 for PGE2 Synthesis Inhibition
Tolfenamic Acid 0.64 μM
Indomethacin 0.76 μM
Acetylsalicylic Acid 7 mM

Thromboxane (B8750289) A2 Synthesis Inhibition

In addition to its effects on prostaglandins, tolfenamic acid also inhibits the synthesis of thromboxanes. cancer.govnih.gov Specifically, it has been shown to inhibit the production of thromboxane (TX) B2, the stable metabolite of the potent vasoconstrictor and platelet aggregator, Thromboxane A2 (TXA2). medex.com.bdtaylorandfrancis.com The mechanism involves the inhibition of thromboxane synthase. cancer.govnih.gov This action contributes to a decrease in platelet aggregation. cancer.govnih.gov Research indicates that the maximal inhibition of thromboxane by tolfenamic acid can be greater than 80%. drugbank.com

Anticancer Activity Research

There is a substantial and growing body of evidence demonstrating that tolfenamic acid possesses anticancer properties, acting through various COX-dependent and independent pathways. nih.govcancer.govnih.gov Its anti-tumor effects have been observed in multiple cancer models, including pancreatic, colon, head and neck, and medulloblastoma. nih.govnih.govplos.orgresearchgate.net

Induction of Apoptosis

A primary mechanism for tolfenamic acid's anticancer effect is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies have shown that tolfenamic acid treatment leads to a dose-dependent reduction in the viability of cancer cells and triggers apoptosis in various cancer types, including head and neck, colon, and pancreatic cancer cells. nih.govplos.orgresearchgate.net

The apoptotic process induced by tolfenamic acid is characterized by several key events:

Upregulation of Pro-Apoptotic Genes : Tolfenamic acid induces the expression of the NSAID-activated gene-1 (NAG-1), which has known pro-apoptotic and antitumorigenic activities. plos.orgnih.gov Suppression of NAG-1 has been shown to weaken the apoptosis-inducing effect of the drug. plos.orgnih.gov

Mitochondrial Pathway Involvement : The compound can cause mitochondrial damage, leading to a loss of mitochondrial membrane potential and the release of proteins like cytochrome c, which activates the apoptotic cascade. plos.orgnih.gov

Caspase Activation and PARP Cleavage : Evidence of apoptosis includes increased populations of cells in the sub-G1 phase of the cell cycle, DNA fragmentation, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. plos.orgnih.gov

Cancer TypeApoptotic Effects ObservedKey Mediators
Head and Neck Cancer Reduced cell viability, induced apoptosis. plos.orgNAG-1 expression, PARP cleavage, loss of mitochondrial membrane potential. plos.org
Colon Cancer Inhibited growth and induced apoptosis in RKO, SW480, HT-29, and HCT-116 cells. nih.govCaspase activation, downregulation of survivin and bcl-2. nih.gov
Pancreatic Cancer Induced apoptosis and cell cycle arrest. nih.govresearchgate.netPARP cleavage, degradation of Sp proteins. plos.orgresearchgate.net
Medulloblastoma Induced apoptosis in DAOY and D283 MB cell lines. researchgate.netIncreased expression of cleaved-PARP. researchgate.net

Modulation of Oncogenic Signaling Pathways

Tolfenamic acid's anticancer activity is also linked to its ability to interfere with multiple oncogenic signaling pathways that are crucial for tumor growth, proliferation, and survival. nih.govnih.gov

Specificity Protein (Sp) Transcription Factors : A significant COX-independent mechanism is the downregulation and degradation of Specificity proteins (Sp1, Sp3, and Sp4). nih.govaacrjournals.org These transcription factors are overexpressed in many tumors and regulate genes involved in cell growth (cyclin D1), survival (survivin, bcl-2), and angiogenesis (VEGF). nih.govnih.govaacrjournals.org By promoting the degradation of Sp proteins, tolfenamic acid effectively inhibits these critical cancer-promoting processes. nih.govaacrjournals.org

Mitogen-Activated Protein Kinase (MAPK) : The MAPK signaling pathway is a key contributor to carcinogenesis, influencing processes like cell proliferation, differentiation, and apoptosis. nih.gov While direct modulation of the core MAPK pathway by tolfenamic acid is an area of ongoing investigation, its impact on downstream effectors suggests an interaction. For example, the regulation of apoptosis and cell cycle proteins, which are often controlled by MAPK signaling, points to a potential influence of tolfenamic acid on this pathway. mdpi.com

Hedgehog Signaling Pathway : The Hedgehog signaling pathway is vital in embryonic development and its aberrant activation is implicated in several cancers. nih.gov The pathway involves a signaling cascade that ultimately activates GLI transcription factors, which regulate genes controlling cell proliferation. nih.gov The connection between tolfenamic acid and the Hedgehog pathway is primarily through its established targeting of Sp transcription factors. Sp1 is known to be a downstream target or collaborator with oncogenic pathways, and by inducing Sp1 degradation, tolfenamic acid may disrupt the outputs of pathways like Hedgehog.

Inhibition of Aldo-Keto Reductase Enzymes

N-(2-Methylphenyl)anthranilic acid belongs to the class of anthranilic acid derivatives, which are recognized as inhibitors of aldo-keto reductase (AKR) enzymes. nih.govmdpi.com Specifically, derivatives of N-benzoyl anthranilic acid have been synthesized and shown to inhibit AKR1C1, AKR1C2, and AKR1C3 isoforms with low micromolar potency. nih.gov Some of these derivatives have been identified as selective inhibitors of AKR1C3. nih.gov For instance, two notable compounds demonstrated IC50 values of 0.31 µM and 0.35 µM for AKR1C3. nih.gov The inhibition of AKR1C enzymes by such compounds may contribute to their known antineoplastic effects. nih.gov It has been noted that N-phenyl-anthranilic acids are potent and selective competitive inhibitors of AKR1B10. nih.gov

Inhibition of Far Upstream Element Binding Protein 1 (FUBP1) Function

Research has identified anthranilic acid derivatives as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). nih.govnih.govresearchgate.net FUBP1 is a crucial regulator of genes such as c-Myc and p21, which are involved in tumor survival. nih.gov A lead anthranilic acid derivative, compound 9, was found to inhibit the interaction between FUBP1 and FUSE, leading to a decrease in c-Myc expression and an increase in p21 expression in a dose-dependent manner. nih.govnih.govresearchgate.net This inhibition of FUBP1 function also resulted in the depletion of intracellular polyamine pools. nih.govnih.gov These findings suggest that inhibiting FUBP1 could be a promising anticancer strategy. nih.gov

Adjunctive Therapies with Polyamine Metabolism Inhibitors (e.g., Ornithine Decarboxylase Inhibitors)

Anthranilic acid derivatives have been investigated as adjunct agents with polyamine metabolism inhibitors like difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC). nih.govnih.govresearcher.life ODC is the rate-limiting enzyme in polyamine biosynthesis and is transcriptionally activated by c-Myc. nih.govnih.gov By inhibiting FUBP1, which in turn downregulates c-Myc, anthranilic acid derivatives can decrease ODC expression. nih.gov This creates a synergistic effect when combined with DFMO, leading to a more effective reduction in intracellular polyamines and inhibition of cancer cell growth. nih.govnih.govresearchgate.net Studies have shown that a lead anthranilic acid derivative works synergistically with DFMO to limit cell growth, even in the presence of exogenous spermidine. nih.govnih.gov

Cytotoxicity Studies on Human Cancer Cell Lines (e.g., lung, cervical cancer cells)

Derivatives of anthranilic acid have demonstrated cytotoxic effects against various human cancer cell lines.

Lung Cancer Cells: Complexes derived from anthranilic acid have been tested against A549 lung carcinoma cells, with IC50 values ranging from 1.22 µM to 7.09 µM. The proposed mechanism of action involves binding to DNA, which promotes apoptosis in cancer cells. In another study, N,N-dimethyl-anthranilic acid, isolated from a mushroom, did not show significant cytotoxicity against A549 human lung cancer cells, with an IC50 value greater than 100 μM. nih.gov

Cervical Cancer Cells: The cytotoxicity of various compounds has been evaluated in cervical cancer cell lines such as HeLa. researchgate.netmdpi.com For instance, certain naphthalenacetamides have been tested for their cytotoxic effects. researchgate.net One study showed that at a concentration of 3.16 µM/mL, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibited cytotoxic effects comparable to the reference drug cisplatin (B142131). mdpi.com Another study on new alkaloids evaluated their cytotoxicity against HeLa cells, with two compounds showing significant inhibition of proliferation with IC50 values of 3.02 ± 0.54 and 7.16 ± 0.62 μmol·L-1. researchgate.net

Antimicrobial and Antiviral Efficacy

Antibacterial Spectrum and Mechanisms (e.g., against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)

This compound and its derivatives have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

Escherichia coli: Anthranilic acid derivatives have demonstrated significant activity against E. coli. Some derivatives have achieved up to 68.54% inhibition in bacterial growth.

Staphylococcus aureus: Significant antibacterial properties have been observed against S. aureus. A Cd(II) complex of an anthranilic acid derivative showed promising inhibitory activity against this bacterium. mdpi.com

Bacillus subtilis: Studies have shown that N-beta-phenyl ethyl anthranilic acid can inhibit the synthesis of protein, RNA, and DNA during the outgrowth of Bacillus subtilis spores, thereby halting their growth at concentrations greater than 4.0 mM. nih.gov A Cd(II) complex of an anthranilic acid derivative also displayed inhibitory activity against B. subtilis. mdpi.com

Pseudomonas aeruginosa: A Cd(II) complex of an anthranilic acid derivative has been reported to have promising inhibitory activity against P. aeruginosa. mdpi.com Research on a quorum sensing inhibitor, norharmane, which competes with anthraniloyl-AMP for the anthranilyl-CoA synthetase PqsA in P. aeruginosa, has shown it can inhibit virulence factor production and biofilm formation. nih.gov

Antifungal Activities (e.g., against Candida albicans)

Derivatives of 2-aminobenzoic acid (anthranilic acid) have been investigated for their antifungal properties. Studies have shown that certain derivatives, particularly esters, exhibit antifungal activity against Candida albicans. nih.gov For instance, two ester derivatives showed a minimum inhibitory concentration (MIC) of 70 µg/mL and demonstrated fungicidal activity. nih.gov These compounds were also found to have a synergistic effect when combined with fluconazole (B54011) against a fluconazole-resistant clinical isolate of C. albicans. nih.gov Furthermore, a Cd(II) complex of an anthranilic acid derivative has also shown inhibitory activity against C. albicans. mdpi.com

Interactive Data Tables

Table 1: Inhibition of Aldo-Keto Reductase (AKR) Enzymes by Anthranilic Acid Derivatives

Derivative ClassTarget Enzyme(s)Potency (IC50)Reference
N-benzoyl anthranilic acidAKR1C1, AKR1C2, AKR1C3Low micromolar nih.gov
Specific N-benzoyl derivativesAKR1C30.31 µM, 0.35 µM nih.gov
N-phenyl-anthranilic acidsAKR1B10Potent, selective nih.gov

Table 2: Cytotoxicity of Anthranilic Acid Derivatives against Cancer Cell Lines

Derivative/ComplexCancer Cell LineCell TypePotency (IC50)Reference
Anthranilic acid complexesA549Lung Carcinoma1.22 µM - 7.09 µM
N,N-dimethyl-anthranilic acidA549Lung Cancer> 100 μM nih.gov
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamideHeLaCervical CancerComparable to cisplatin at 3.16 µM/mL mdpi.com
New alkaloidsHeLaCervical Cancer3.02 ± 0.54 µmol·L-1, 7.16 ± 0.62 μmol·L-1 researchgate.net

Table 3: Antibacterial Activity of this compound and its Derivatives

Bacterial StrainDerivative/ComplexObserved EffectReference
Escherichia coliAnthranilic acid derivativesUp to 68.54% growth inhibition
Staphylococcus aureusAnthranilic acid derivativesSignificant activity
Staphylococcus aureusCd(II) complexPromising inhibitory activity mdpi.com
Bacillus subtilisN-beta-phenyl ethyl anthranilic acidInhibition of macromolecular synthesis nih.gov
Bacillus subtilisCd(II) complexInhibitory activity mdpi.com
Pseudomonas aeruginosaCd(II) complexPromising inhibitory activity mdpi.com

Table 4: Antifungal Activity against Candida albicans

Derivative/ComplexPotency (MIC)Additional EffectsReference
2-aminobenzoic acid ester derivatives70 µg/mLFungicidal; Synergistic with fluconazole nih.gov
Cd(II) complex of anthranilic acid derivative-Inhibitory activity mdpi.com

Inhibition of Hepatitis C Virus NS5B Polymerase

The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. nih.gov This enzyme represents a prime target for the development of direct-acting antiviral agents against HCV. nih.gov Research has identified various classes of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the NS5B enzyme, leading to the inhibition of its activity. wikipedia.org These NNIs interfere with the conformational changes required for the polymerase to initiate and elongate the RNA strand. nih.gov

Derivatives of anthranilic acid have been explored as potential HCV NS5B polymerase inhibitors. While specific inhibitory data for this compound against HCV NS5B polymerase is not extensively detailed in the available literature, the broader class of anthranilic acid derivatives has shown promise. For instance, some S-trityl-L-cysteine (STLC) derivatives have been identified as modest HCV NS5B inhibitors with IC50 values in the micromolar range. nih.gov The exploration of the anthranilic acid scaffold continues to be an area of interest in the quest for novel and potent HCV NS5B polymerase inhibitors. taylorandfrancis.comcapes.gov.br

Applications in Metabolic and Neurological Disorders

Alpha-Glucosidase Inhibition (Relevance to Diabetes Mellitus and Obesity)

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes mellitus and has relevance in controlling obesity. nih.gov

While specific studies detailing the alpha-glucosidase inhibitory activity of this compound are limited, the potential for this class of compounds is recognized. Various plant extracts and their isolated phytochemicals have demonstrated significant alpha-glucosidase inhibition, with IC50 values often surpassing that of the standard drug, acarbose. nih.govresearchgate.net For example, extracts from certain plants have shown IC50 values in the micrograms per milliliter range. nih.gov The investigation of anthranilic acid derivatives as alpha-glucosidase inhibitors remains an active area of research to identify new therapeutic agents for diabetes and related metabolic disorders.

Urease Suppression

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, urease produced by bacteria, such as Helicobacter pylori, is implicated in the pathogenesis of various gastrointestinal diseases, including peptic ulcers. nih.govnih.gov Inhibition of urease is therefore a valid therapeutic target. nih.gov

Table 1: Urease Inhibitory Activity of Selected Compounds

CompoundIC50 (µM)
N-(3,4-dihydroxybenzyl)-4-nitroaniline0.62 ± 0.04 (cell-free extract)
N-(3,4-dihydroxybenzyl)-4-nitroaniline1.92 ± 0.09 (intact cell)
Acetohydroxamic acid (AHA)>50

Data sourced from a study on benzylaniline derivatives as H. pylori urease inhibitors. nih.gov

Keto-Aldo Reductase and Undecaprenyl Pyrophosphate Synthase (UppS) Suppression

Undecaprenyl pyrophosphate synthase (UppS) is an essential enzyme in bacteria responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier involved in the biosynthesis of the bacterial cell wall. frontiersin.orgnih.gov Inhibition of UppS presents a promising strategy for the development of new antibacterial agents. frontiersin.orgnih.govresearchgate.netuni-lj.si

Virtual screening and subsequent experimental validation have identified anthranilic acid derivatives as inhibitors of Escherichia coli UppS. frontiersin.org One of the identified derivatives demonstrated an IC50 value of 25 µM. frontiersin.orgnih.govresearchgate.netuni-lj.si These findings suggest that the anthranilic acid scaffold can serve as a template for designing novel UppS inhibitors. While direct data on this compound is not available, the activity of its structural analogs highlights a potential area for further investigation.

Table 2: Inhibitory Activity of an Anthranilic Acid Derivative against E. coli UppS

CompoundIC50 (µM)
Anthranilic Acid Derivative (Compound 2)25

Data sourced from a study on anthranilic acid inhibitors of UppS. frontiersin.orgnih.govresearchgate.netuni-lj.si

Neuroprotective Mechanisms

Neuroinflammation and excitotoxicity are key pathological processes in various neurodegenerative diseases, including Alzheimer's disease. nih.govnih.gov Tolfenamic acid has been reported to exhibit neuroprotective effects. nih.govmdpi.com Its anti-inflammatory properties, primarily through the inhibition of COX enzymes and subsequent reduction in prostaglandin synthesis, are thought to contribute to this neuroprotection. drugbank.compatsnap.com

Furthermore, studies have indicated that tolfenamic acid may block pathological processes associated with Alzheimer's disease. nih.gov This could involve mechanisms beyond COX inhibition, such as the modulation of other signaling pathways involved in neuronal survival and death. For instance, some novel compounds have demonstrated neuroprotective effects through antioxidant and nitric oxide synthase inhibitory actions. nih.gov While the precise molecular mechanisms of tolfenamic acid's neuroprotective actions are still under investigation, its ability to cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system makes it a compound of interest in the field of neuropharmacology.

P-glycoprotein Inhibition for Reversing Drug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and one of the key mechanisms is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). mdpi.com P-gp functions as an efflux pump, actively transporting a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.com Inhibition of P-gp is a strategy to overcome MDR and restore the effectiveness of chemotherapeutic agents. mdpi.complos.org

Anthranilic acid derivatives have been considered as potential P-glycoprotein inhibitors. plos.orgnih.govnih.gov While direct and specific data on the P-gp inhibitory activity of this compound is not extensively documented, the general class of compounds holds promise. The development of P-gp inhibitors aims to find compounds that can be co-administered with anticancer drugs to enhance their therapeutic effect in resistant tumors. plos.org The potential of tolfenamic acid and its analogs in this context warrants further investigation to determine their efficacy and mechanism of P-gp inhibition.

Inhibition of Carbonic Anhydrase I and II

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netepa.gov The isoforms CA I and CA II are cytosolic and among the most widespread and physiologically significant members of this family. epa.gov CA I is found in high concentrations in erythrocytes, while CA II is ubiquitously distributed in many tissues, including the eyes, kidneys, and central nervous system, making it a target for various therapeutic agents like diuretics and antiglaucoma drugs. epa.gov

Inhibitors of carbonic anhydrase typically function by binding to the zinc ion in the active site, preventing the catalytic activity. guidechem.com While various classes of compounds, such as sulfonamides and their bioisosteres, are well-documented as potent inhibitors of CA I and CA II, specific studies detailing the inhibitory activity of this compound against these isoforms were not identified in the reviewed literature. mdpi.comepa.govchemicalbook.comnih.gov Therefore, no quantitative data, such as IC₅₀ or Kᵢ values, for the inhibition of Carbonic Anhydrase I and II by this compound can be presented.

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.comresearchgate.net AChE is primarily found at neuromuscular junctions and cholinergic synapses, where it terminates nerve impulse transmission. nih.govafjbs.com BChE, while having a less defined primary role, can act as a co-regulator of cholinergic signaling and can hydrolyze acetylcholine, particularly when AChE activity is compromised. mdpi.comchemicalbook.com Inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease, as it increases the concentration of acetylcholine in the brain. afjbs.comchemicalbook.comchemicalbook.com

Inhibitors of these enzymes can be reversible or irreversible and belong to various chemical classes, including carbamates and organophosphates. researchgate.net Despite the extensive research into cholinesterase inhibitors, literature specifically documenting the inhibitory effects of this compound on either Acetylcholinesterase or Butyrylcholinesterase could not be identified. Consequently, no data on the potency or mechanism of inhibition for this specific compound is available.

Other Biological Activities and Therapeutic Potential

The broader class of N-arylanthranilic acids, to which this compound belongs, has been the subject of various biological investigations, revealing a range of therapeutic potentials.

Anticoagulant Properties

Antiallergic Properties

Research indicates that this compound is associated with antiallergic activity. The broader family of anthranilic acid derivatives has also been noted for these properties. mdpi.com A notable example from this chemical class is Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid), which has been investigated for its ability to inhibit mediator release in hypersensitivity reactions and has shown efficacy in attenuating the late-phase pulmonary response in animal models of allergy. nih.govnih.gov This suggests a potential mechanism for the antiallergic effects of related compounds involving the modulation of immune responses to allergens.

Diuretic Properties

The potential for diuretic activity has been attributed to the class of anthranilic acid derivatives. mdpi.com A prominent example is Furosemide, a potent loop diuretic used clinically, which contains an anthranilic acid core structure. nih.gov This indicates that the chemical scaffold of anthranilic acid can be functionalized to produce compounds that influence renal function and promote diuresis. However, specific investigations into the diuretic effects of this compound have not been reported.

Insecticidal Applications

Anthranilic acid derivatives have demonstrated notable insecticidal capabilities. nih.gov Specifically, anthranilic diamides have been developed as a significant class of modern insecticides. nih.gov These compounds act as potent activators of insect ryanodine (B192298) receptors (RyR), which are critical calcium release channels in muscle cells. nih.gov This activation leads to uncontrolled calcium release, causing muscle dysfunction and ultimately proving lethal to susceptible insect species. nih.gov While this highlights the utility of the anthranilic acid scaffold in designing pesticides, direct insecticidal testing of this compound has not been documented.

Interactive Data Table: Summary of Investigated Biological Activities for the N-Arylanthranilic Acid Class

Biological ActivitySpecific Compound MentionedGeneral Class ActivityReference
Anticoagulant N-acylanthranilic acid derivativesYes mdpi.comnih.gov
Antiallergic This compoundYes mdpi.com
Diuretic Furosemide (an anthranilic acid derivative)Yes mdpi.comnih.gov
Insecticidal Anthranilic diamidesYes nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

The substitution on the anthranilic acid scaffold is a key strategy for generating large compound libraries. nih.gov This approach allows for a thorough evaluation of the structure-activity relationship (SAR), which is crucial for identifying promising new drug candidates. nih.gov

The development of compound libraries based on the N-phenylanthranilic acid scaffold is a fundamental step in exploring its therapeutic potential. The core structure, consisting of two aromatic rings linked by an amino bridge, offers multiple points for chemical modification, enabling the systematic investigation of how different structural changes affect biological activity.

A common strategy for synthesizing these libraries is the Ullman condensation, which involves the reaction of an o-halobenzoic acid with an appropriately substituted aniline (B41778). pharmacy180.comsciepub.com For instance, mefenamic acid is synthesized by reacting the potassium salt of 2-bromobenzoic acid with 2,3-dimethylaniline. sciepub.com Another significant method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which has also been employed for the synthesis of N-aryl anthranilic acids. ekb.eg These methods allow for the introduction of a wide variety of substituents on both the anthranilic acid ring and the N-aryl ring.

In the pursuit of new therapeutic agents, researchers have designed and synthesized numerous libraries of anthranilic acid derivatives. For example, a series of N-phenyl anthranilic acid analogs were synthesized to inhibit beta-amyloid aggregation, a key event in Alzheimer's disease. nih.gov Another study involved the creation of a library of 90 N-benzylanthranilamides designed through in silico methods to target metabolic syndrome. nih.gov These libraries are often created by systematically altering substituents at specific positions to probe their effect on activity. For example, substitutions on the N-aryl ring have been shown to produce conflicting results depending on the assay, highlighting the importance of comprehensive screening. pharmacy180.com In one study, the order of activity for monosubstitution in an anti-inflammatory assay was 3' > 2' > 4', with the trifluoromethyl group being particularly effective. pharmacy180.com

The synthesis of these libraries can be carried out using various chemical techniques. Besides classical heating, ultrasonic irradiation has been used for the copper-catalyzed coupling of 2-halogenobenzoic acids with aromatic amines to produce N-aryl anthranilic acid derivatives. ekb.eg More complex derivatives have also been synthesized, such as those incorporating 1,3,4-oxadiazole (B1194373) and pyrazoline moieties, to explore a wider chemical space and identify novel anti-inflammatory agents. ijddr.in

Compound Library/SeriesSynthetic ApproachPurpose of Library/TargetReference
Substituted N-phenyl anthranilic acid analogsUllman CondensationBeta-amyloid aggregation inhibitors nih.gov
N-benzylanthranilamidesIn silico design followed by synthesisMultitarget drugs for metabolic syndrome nih.gov
N-substituted anthranilic acidsBenzylation or arylation of methyl anthranilateTransthyretin amyloid fibril inhibitors nih.gov
Fenamates (general)Ullman CondensationAnti-inflammatory agents (NSAIDs) pharmacy180.com
5-bromo-anthranilic acid derivatives with oxadiazole and pyrazoline moietiesMulti-step condensation reactionsAnti-inflammatory agents ijddr.in
N-aryl anthranilic acid derivativesCopper-catalyzed coupling with ultrasonic irradiationGeneral SAR exploration ekb.eg

Structure-activity relationship (SAR) studies of this compound and its analogs have identified several key pharmacophoric features essential for their biological activity. A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups responsible for a drug's biological action. For this class of compounds, the primary pharmacophoric elements include the carboxylic acid group, the secondary amine linker, and the nature and position of substituents on both aromatic rings.

The carboxylic acid group on the anthranilic acid ring is crucial for activity. Its position is critical; analogs where the carboxyl group is at the meta or para position (3- or 4-aminobenzoic acid derivatives) are inactive. pharmacy180.com Replacing the carboxylic acid with an isosteric group, such as a tetrazole, has been shown to retain anti-inflammatory activity, indicating the importance of an acidic moiety at this position. pharmacy180.com

The secondary amine (NH) bridge linking the two aromatic rings is another essential feature. Its replacement with groups like an oxygen atom (O), a methylene (B1212753) group (CH2), sulfur (S), sulfonyl (SO2), or methylation (N-CH3) or acylation (N-COCH3) of the nitrogen significantly diminishes or abolishes the biological activity. pharmacy180.com This suggests that the NH group is vital, likely participating in hydrogen bonding interactions with the biological target. pharmacy180.com

Substitutions on the aromatic rings have a significant and often complex influence on activity.

Anthranilic Acid Ring: Generally, introducing substituents onto the anthranilic acid ring itself leads to a decrease in activity. pharmacy180.com

N-Aryl Ring: In contrast, substitutions on the N-phenyl ring are critical for modulating potency and selectivity. For anti-inflammatory activity, the position of the substituent matters greatly. In disubstituted derivatives with identical groups, 2',3'-disubstitution, as seen in mefenamic acid, appears to be highly effective. pharmacy180.com In monosubstituted analogs, a trifluoromethyl group (as in flufenamic acid) has been shown to be particularly potent. pharmacy180.com For inhibitors of transthyretin amyloid fibril formation, m-carboxyphenylated and o-trifluoromethylphenylated anthranilic acids were identified as potent candidates. nih.gov In silico QSAR studies have also highlighted that features like the number of rotatable bonds, partial charges, and surface area are important in defining the activity of these derivatives as farnesoid X receptor (FXR) agonists. semanticscholar.org

These SAR insights are crucial for the rational design of new, more potent, and selective molecules based on the this compound scaffold for various therapeutic targets, including inflammation, neurodegenerative diseases, and metabolic disorders. nih.govnih.govsemanticscholar.orgnih.gov

Pharmacophoric FeatureModification/ObservationImpact on Biological ActivityReference
Carboxylic Acid Group Position is critical (must be ortho to the amino group)Essential for activity; meta and para analogs are inactive. pharmacy180.com
Replacement with an isosteric tetrazole groupActivity is retained. pharmacy180.com
NH Linker Replacement with O, CH2, S, SO2, N-CH3, or N-COCH3Activity is significantly reduced or lost. pharmacy180.com
Anthranilic Acid Ring Introduction of substituentsGenerally reduces activity. pharmacy180.com
N-Aryl Ring Substitution Monosubstitution (e.g., CF3)Can significantly increase potency (e.g., flufenamic acid). pharmacy180.com
Disubstitution (e.g., 2',3'-dimethyl)Can be highly effective (e.g., mefenamic acid). pharmacy180.com
m-carboxyphenyl and o-trifluoromethylphenyl groupsPotent inhibition of transthyretin amyloid fibril formation. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This method is instrumental in understanding the interactions between a ligand, such as N-(2-Methylphenyl)anthranilic acid, and a biological target.

Bacterial DNA gyrase and topoisomerase IV are validated targets for antibacterial drugs. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govnih.gov Molecular docking studies have been employed to explore the binding of N-phenyl anthranilic acid derivatives to DNA gyrase. afjbs.com These studies help in predicting the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. visionpublisher.infoafjbs.com For instance, the binding of inhibitors to DNA gyrase can be mediated by divalent cations like Mg2+ and can target the ATP-binding site on the GyrB subunit. mdpi.com

Anthranilic acid derivatives have also been investigated as inhibitors of various metabolic enzymes. mdpi.comnih.gov For example, they have been studied as inhibitors of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix. nih.gov Computational docking can predict how these compounds fit into the active sites of enzymes like cyclooxygenase (COX), which is a key target for anti-inflammatory drugs. researchgate.net

Computational simulations are crucial for understanding the structure-activity relationships (SAR) of a series of compounds. nih.govnih.gov By systematically modifying the structure of this compound and its analogs and then performing docking studies, researchers can identify the key structural features required for biological activity. nih.govnih.govnih.gov These studies have been applied to various N-arylanthranilic acids to understand their anti-inflammatory properties. nih.gov SAR studies have also been instrumental in the discovery of anthranilic acid-based inhibitors for various enzymes, providing insights into how different substituents on the anthranilic acid scaffold affect their inhibitory potency and selectivity. nih.gov

Conformational Analysis and Supramolecular Structures

The three-dimensional arrangement of atoms in a molecule (conformation) and the organization of molecules in a crystal (supramolecular structure) significantly influence the physical and biological properties of a compound.

N-aryl anthranilic acids can exist as different conformational isomers in the solid state. nih.gov The relative orientation of the two aromatic rings is a key conformational feature. For instance, in the related compound tolfenamic acid, two polymorphic forms exist with different dihedral angles between the benzene (B151609) rings (46° and 73°). rsc.org In this compound itself, the dihedral angle between the 2-methylphenyl group and the anthranilic acid ring has been reported to be 49.1°. This twist is a result of steric hindrance and electronic effects.

In the solid state, this compound forms dimeric structures through hydrogen bonding between the carboxylic acid groups of two molecules. These dimers can adopt different arrangements, such as trans-anti and trans-syn conformations, leading to distinct supramolecular architectures. nih.gov The specific arrangement is influenced by factors like the presence of substituents on the aromatic rings. The formation of these dimeric structures is a common feature among N-aryl anthranilic acids and plays a crucial role in their crystal packing. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals. researchgate.net These calculations are used to understand a molecule's reactivity and spectroscopic properties. bsu.byscispace.com

Methods like Density Functional Theory (DFT) are employed to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. researchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, helps to visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov For anthranilic acid derivatives, the MEP map typically shows a negative potential around the carbonyl oxygen and a positive potential near the amine group. nih.gov

Table of Key Computational Data for this compound and Related Compounds:

Parameter Value/Observation Reference
Dihedral Angle (this compound) 49.1°
Crystal Structure Forms dimeric structures via hydrogen bonding.
Conformational Isomerism Can exist in cis or trans isomeric configurations.

Table of Chemical Compounds Mentioned:

Compound Name
This compound
2-Chlorobenzoic acid
2-Methylaniline
Tolfenamic acid
Anthranilic acid
Salicylic acid
Flufenamic acid
Mefenamic acid
N-(2,6-dichloro-m-tolyl)anthranilic acid
2,6-dimethylaniline
2-tert-butylaniline

In Silico Drug Design and Discovery Simulations

The structural framework of anthranilic acid and its derivatives, such as this compound, presents a valuable template for computational, or in silico, drug design and discovery. nih.gov These methods use computer simulations to predict how a molecule might behave and interact with biological targets, thereby streamlining the discovery of new drug candidates. The core structure of anthranilic acid has been extensively studied for developing drugs that can modulate biochemical and metabolic pathways involved in numerous diseases. nih.govnih.gov

Molecular docking is a primary technique used in these simulations. It predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. This information is crucial for understanding the mechanism of action and for designing more potent derivatives. For instance, molecular docking simulations have been employed to investigate how novel anthranilic acid hybrids interact with targets like DNA and human serum albumin, with studies indicating a groove binding mode for DNA interactions. nih.govnih.gov In other research, docking studies were used to predict the binding interactions of synthesized N-phenyl anthranilic acid amide derivatives with the bacterial enzyme DNA gyrase. afjbs.com

Another significant area of in silico research is Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models attempt to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of newly designed molecules before they are synthesized.

Several QSAR studies have been conducted on various series of anthranilic acid derivatives:

Matrix Metalloproteinase (MMP) Inhibitors : A QSAR study on anthranilic acid-based MMP inhibitors revealed that the sulfonamide group is critical for inhibitory activity. The study suggested that the effectiveness of this group could be enhanced by substituents that increase its electronic character. Conversely, the hydrophobic character of the molecules was often found to be detrimental, indicating that the inhibition mechanism is dominated by electronic interactions between the inhibitor and the enzyme. nih.gov

Methionine Aminopeptidase-2 (MetAP-2) Inhibitors : Researchers have developed QSAR models for a series of cytotoxic anthranilic acid sulfonamide derivatives that inhibit MetAP-2. Using methods like Principal Component Analysis (PCA) combined with Least-Squares Support Vector Machines (LS-SVM), a model with high statistical quality (R²=0.91) was created to predict the cytotoxic activity of these compounds. nih.gov Further studies using Genetic Algorithm-Partial Least Squares (GA-PLS) identified that topological, constitutional, and geometrical parameters were the most significant factors influencing MetAP-2 inhibitory activity. sums.ac.ir

In silico screening of large compound libraries is another powerful approach. In one such effort, a screen of over 300,000 compounds identified anthranilic acid derivatives as agents that could enhance the effect of the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). nih.gov Subsequent studies identified the Far Upstream Element Binding Protein 1 (FUBP1) as the molecular target. The lead compound was shown to inhibit the FUBP1–FUSE interaction, reduce c-Myc expression, and increase p21 expression, demonstrating how in silico approaches can lead to the discovery of novel drug candidates and their mechanisms of action. nih.gov The anti-cancer potential of anthranilic acid derivatives has been demonstrated against various cancer cell lines, with some complexes showing significant potency.

Table 1: IC50 Values of Select Anthranilic Acid-Derived Complexes Against Cancer Cell Lines This table is for illustrative purposes based on findings for the general class of anthranilic acid derivatives.

Cancer Cell LineCell TypeReported IC50 Range (µM)Reference
A549Lung Carcinoma1.22 - 7.09
JurkatT Lymphocyte1.22 - 7.09
HepG-2Liver Carcinoma1.22 - 7.09

Materials Science and Catalysis Applications

Polymer Chemistry and Composite Materials

The field of polymer chemistry has benefited significantly from the use of anthranilic acid derivatives. These compounds are instrumental in creating functional polymers with tailored properties for specific high-performance applications.

Use as a Monomer in Functional Conducting Polymers (e.g., Polyanthranilic Acid)

Anthranilic acid and its derivatives, such as N-(2-Methylphenyl)anthranilic acid, are employed as monomers in the synthesis of functional conducting polymers. bohrium.comulster.ac.uk Polyanthranilic acid (PAA) is a notable example, often synthesized through oxidative polymerization. bohrium.comresearchgate.net The process can be carried out using chemical oxidants like ferric chloride or via electrochemical methods. bohrium.comresearchgate.net The resulting polymers are part of a unique class of materials that merge the electrical conductivity typically found in metals with the desirable mechanical properties and processability of conventional polymers. bohrium.com The inclusion of the anthranilic acid unit provides distinct features that can significantly enhance the properties of more common conducting polymers like polyaniline. mdpi.com

Strategies for Modulating Polymer Properties (e.g., Solubility, Electroactivity)

A key advantage of using anthranilic acid monomers is the ability to modulate the properties of the resulting polymers. ulster.ac.uk The presence of the carboxylic acid (-COOH) group in the monomer unit is crucial. bohrium.com This functional group improves the solubility of the polymer, particularly when copolymerized with monomers like aniline (B41778), which enhances its processing capabilities. bohrium.commdpi.com Furthermore, the carboxylic acid group can lead to self-doping effects, which allows the polymer to retain its electroactivity over a wider pH range, especially in neutral and alkaline media—a significant limitation for many other conducting polymers. ulster.ac.ukmdpi.com

Integration into Composite Systems for Enhanced Functionality

To further enhance their functionality, polymers derived from anthranilic acid are often integrated into composite systems. mdpi.com A common strategy involves creating polymer-metal nanocomposites. researchgate.netscirp.org These materials can be synthesized by polymerizing the monomer in the presence of metal salts such as ferric chloride, zinc oxide, or magnesium oxide. researchgate.netscirp.org The resulting nanocomposites, like PAA-Fe, PAA-Zn, and PAA-Mg, exhibit a combination of the polymer's properties with the unique characteristics of the incorporated metal nanoparticles. researchgate.netscirp.org For instance, the synthesis of PAA-Au nanocomposites through emulsion polymerization results in a material with improved thermal properties and good dispersion in organic solvents. ias.ac.in These composites often show a more crystalline structure compared to the pure polymer, with the nanoparticle size typically in the nano range. researchgate.netscirp.orgias.ac.in

Table 1: Corrosion Inhibition Efficiency of Polyanthranilic Acid (PANA) Nanocomposites

Inhibitor Concentration (ppm) Rct (ohm cm²) Cdl (µF cm⁻²) Inhibition Efficiency (%)
Blank - 134 74.3 -
PANA 250 730 13.6 81.6
PANA-Fe 250 1481 6.7 90.9
PANA-Zn 250 1142 8.7 88.2

This table is based on data from electrochemical impedance spectroscopy studies on stainless steel in an acidic medium. researchgate.net

Applications in Corrosion Protection, Memory Devices, Photovoltaics, and Biosensors

The unique properties of polyanthranilic acid and its composites have led to their use in a variety of advanced applications. bohrium.comulster.ac.uk

Corrosion Protection: PAA and its nanocomposites have demonstrated effective anti-corrosive behavior, particularly for protecting stainless steel in acidic environments. researchgate.netscirp.org The polymer forms a passivating layer on the metal surface, inhibiting corrosion. researchgate.net PANA-Fe and PANA-Zn nanocomposites, in particular, show high inhibition efficiency. researchgate.netscirp.org

Memory Devices: The electroactive nature of these polymers makes them candidates for use in electronic memory devices. bohrium.com

Photovoltaics: In the field of solar energy, PAA has been incorporated into nanocomposite systems to improve photo-conversion efficiency. researchgate.net

Biosensors: The carboxylic acid groups on the polymer chain serve as ideal tethering points for biological molecules. bohrium.commdpi.com This functionality is crucial for developing sensitive and selective biosensors. For example, PAA-Au nanocomposites have been successfully used to create an interference-free dopamine (B1211576) sensor. ias.ac.in

Metal Ion Sequestration and Nanoparticle Synthesis

The inherent chemical structure of polymers derived from anthranilic acid also makes them highly effective in environmental applications, specifically for water treatment.

Framework for Metal Ion Removal in Water Treatment

Polyanthranilic acid serves as a versatile framework for the sequestration of metal ions from water. bohrium.comulster.ac.uk The polymer's effectiveness stems from the metal chelation capabilities of the amine and carboxylic acid groups on its structure. bohrium.com These functional groups can bind to a variety of heavy metal ions, removing them from aqueous solutions. bohrium.comsci-hub.box This process is a key component of polymer-assisted ultrafiltration (PAUF), where water-soluble polymers bind to metal ions to form larger complexes that can then be filtered out. researchgate.net This capability is not only useful for remediation but also provides a simple route for synthesizing catalytic metallic nanoparticles. ulster.ac.uk The polymer acts as a matrix, and the captured metal ions can be reduced to form nanoparticles dispersed within it. bohrium.com

Facilitation of Catalytic Metallic Nanoparticle Production

While research into the direct use of this compound for the production of catalytic metallic nanoparticles is an expanding area, the broader family of anthranilic acid derivatives has demonstrated significant potential in this field. These molecules can act as capping agents, controlling the growth and stabilizing the resulting nanoparticles, which is crucial for their catalytic activity and longevity. The presence of both a carboxylic acid and an N-H group allows for effective binding to the surface of metal nanoparticles.

In a study focused on the synthesis of metal anthranilate complexes, it was shown that derivatives of anthranilic acid can form nano-sized particles with various transition metals. researchgate.net The morphology and size of these metal complex particles were determined by scanning electron microscopy (SEM). researchgate.net For instance, the synthesis of silver (Ag) nanoparticles can be achieved using organic ligands that act as reducing and capping agents. The successful formation of organic ligand-functionalized AgNPs is often confirmed by the transformation of functional groups, which can be observed through techniques like FTIR spectroscopy. youtube.com

The table below illustrates the particle sizes of various metal complexes of anthranilic acid, highlighting the potential for producing nano-scale materials.

Metal ComplexMorphologyParticle Size
Zn(II) ComplexCrystalline-
Bi(III) ComplexCrystalline-
Ag(I) ComplexCrystalline-
Fe(II) ComplexCrystalline-
Co(II) ComplexCrystalline-
Cu(II) ComplexAmorphous-
Mn(II) ComplexCrystalline-
Al(III) ComplexCrystalline-
Ni(II) ComplexCrystalline-
Cr(III) ComplexCrystalline-
Data sourced from a study on metal anthranilate complexes. researchgate.netnih.gov The specific particle sizes were not detailed in the provided abstract.

Catalytic Roles in Organic Reactions

This compound and its derivatives are also recognized for their catalytic prowess in various organic reactions, functioning through different mechanisms.

Nucleophilic Catalysis (e.g., in Condensation Reactions)

This compound possesses nucleophilic centers, namely the nitrogen atom of the secondary amine and the oxygen atoms of the carboxylate group, which can participate in catalytic cycles. In condensation reactions, such as the Mannich reaction, a nucleophilic catalyst can facilitate the formation of carbon-carbon bonds. The Mannich reaction is a three-component condensation that yields a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.orgwikipedia.org While direct catalysis by this compound in such reactions is a subject of ongoing research, the principle of using amino acids and their derivatives as organocatalysts is well-established. For example, modified proline catalysts have been successfully used to direct the stereochemical outcome of Mannich reactions. wikipedia.org The design of specific amino acid-based catalysts can lead to high diastereo- and enantioselectivities in these transformations. nih.gov

Coordination Catalysis in Complex Synthesis

The ability of this compound to act as a ligand for transition metals is key to its role in coordination catalysis. By coordinating with a metal center, it can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity in the synthesis of complex molecules.

Metal complexes of anthranilic acid and its derivatives have been synthesized and shown to possess significant catalytic activity. researchgate.netnih.gov A notable example is the catalytic reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), a model reaction often used to evaluate the catalytic performance of nanoparticles and coordination complexes. researchgate.netnih.gov In a study involving a series of anthranilic acid metal complexes, the Co(II) and Cu(II) complexes demonstrated high catalytic activity in this reduction. researchgate.netnih.gov

The synthesis of these catalytically active metal complexes typically involves the reaction of the deprotonated anthranilic acid derivative with a metal salt in an aqueous medium. nih.gov The resulting complexes can then be employed as catalysts in various organic transformations. The catalytic efficiency is often dependent on the nature of the metal ion and the specific structure of the anthranilic acid ligand.

The table below summarizes the catalytic activity of various metal anthranilate complexes in the reduction of 4-nitrophenol.

Metal ComplexCatalytic Activity in 4-NP Reduction
Zn(II) ComplexNot specified as highly active
Bi(III) ComplexNot specified as highly active
Ag(I) ComplexNot specified as highly active
Fe(II) ComplexNot specified as highly active
Co(II) ComplexHigh activity
Cu(II) ComplexHigh activity
Mn(II) ComplexNot specified as highly active
Al(III) ComplexNot specified as highly active
Ni(II) ComplexNot specified as highly active
Cr(III) ComplexNot specified as highly active
Data based on a study of metal anthranilate complexes. researchgate.netnih.gov

The synthesis of this compound itself is often achieved through a copper-catalyzed amination reaction between 2-chlorobenzoic acid and 2-methylaniline. This highlights the integral role of coordination catalysis in both the synthesis of the ligand and its subsequent use in catalytic applications.

Environmental Considerations and Ecological Impact

Environmental Fate and Degradation Pathways

The ultimate fate of N-(2-Methylphenyl)anthranilic acid in the environment is determined by a combination of physical, chemical, and biological processes. These processes dictate the compound's persistence and the nature of any resulting transformation products.

Limited direct data exists for the hydrolysis of this compound. However, studies on structurally similar compounds, such as acid phthalic esters, indicate that the hydrolysis of the ester linkage can occur, although the kinetics are influenced by factors like pH and the presence of catalysts. The amide linkage in this compound is generally more stable than an ester linkage but can still undergo hydrolysis under certain environmental conditions.

Photodegradation is a potential transformation pathway for this compound. Research on mefenamic acid, a structurally related N-arylanthranilic acid, has shown that it undergoes photolytic decomposition. This suggests that sunlight can play a role in the breakdown of this compound in aquatic environments. The rate and products of photodegradation would depend on factors such as water clarity, depth, and the presence of photosensitizing substances.

Ecotoxicological Assessment

The potential for this compound to cause harm to living organisms is a critical aspect of its environmental risk profile.

While specific toxicity data for this compound is scarce, information on related compounds provides an indication of its potential effects. For instance, N-(3-methylphenyl)anthranilic acid is classified as toxic to aquatic life with long-lasting effects. Non-steroidal anti-inflammatory drugs (NSAIDs), a class to which fenamates like this compound belong, are known to have various adverse effects on aquatic organisms. nih.gov These can include impacts on reproduction, growth, and development. nih.gov Studies on other NSAIDs have shown effects on fish, crustaceans (like Daphnia magna), and algae. mdpi.com For example, diclofenac, another NSAID, has been shown to cause toxic effects at different trophic levels in aquatic ecosystems. mdpi.com Given these findings, it is reasonable to infer that this compound could pose a risk to aquatic life.

Table 1: General Ecotoxicological Effects of NSAIDs on Aquatic Organisms

Organism GroupPotential Effects
FishGrowth inhibition, reproductive impairment, developmental abnormalities. nih.gov
Crustaceans (Daphnia)Immobilization, reduced reproduction. mdpi.com
AlgaeInhibition of growth. mdpi.com

This table provides a general overview based on studies of various NSAIDs and may not be specific to this compound.

There is no direct research on the impact of this compound on birds. However, studies on other NSAIDs, particularly those used in veterinary medicine, have highlighted significant avian toxicity. Diclofenac, for example, has been responsible for catastrophic declines in vulture populations in Asia due to renal failure after consuming carcasses of livestock treated with the drug. nih.gov Other NSAIDs like phenylbutazone (B1037) have also been found to be unsafe for avian species. researchgate.net Fenamates, the class of compounds to which this compound belongs, are also NSAIDs, and therefore, there is a potential for similar adverse effects on birds. The primary route of exposure for scavenging birds would be through the consumption of contaminated carcasses.

Analysis of Transformation Products and their Environmental Significance

When this compound degrades in the environment, it can form various transformation products. The environmental significance of these products depends on their own persistence, toxicity, and mobility.

Studies on the related compound mefenamic acid have identified several transformation products resulting from processes like chlorination in water treatment. These products are often formed through hydroxylation and oxidation of the parent molecule. rsc.org For example, one identified metabolite of a related compound is N-(2-methyl-4-hydroxyphenyl)-anthranilic acid. It is plausible that this compound could undergo similar transformations in the environment, leading to hydroxylated and other oxidized derivatives.

The environmental impact of these transformation products can sometimes be greater than that of the original compound. For instance, some transformation products of pharmaceuticals have been shown to be more toxic to aquatic organisms than the parent drug. Therefore, a complete environmental risk assessment of this compound must also consider the potential effects of its degradation products.

Q & A

Q. Table 1: IC50 Values for Substituted Anthranilic Acids

Substituent PositionIC50 (µM)Biological Target
2-Nitro17.8Ca2+-activated Cl⁻ channels
4-Nitro6.0Ca2+-activated Cl⁻ channels
4-Fluoro6.0Anti-inflammatory activity

What experimental strategies are recommended for characterizing this compound derivatives?

Basic Research Question
Answer:

  • Structural Analysis : X-ray crystallography and NMR (¹H, ¹³C, ¹⁵N) are critical. For example, N-(4-bromobenzoyl)-anthranilic acid was characterized via X-ray diffraction, revealing planar geometry stabilized by intramolecular hydrogen bonds .
  • Spectroscopic Validation : IR spectroscopy identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1680 cm⁻¹), while DFT calculations (B3LYP/6-31G+) corroborate experimental vibrational frequencies .
  • Chromatography : LC-MS/MS with QTOF detectors enables precise metabolite identification, as demonstrated for N-(2-formyl-3-chlorophenyl)-anthranilic acid .

How can researchers optimize reaction conditions for Fischer indolisation of N-(α-ketoacyl)anthranilic acids?

Advanced Research Question
Answer:
Fischer indolisation of N-(α-ketoacyl)anthranilic acids to 2-(indol-2-carboxamido)benzoic acids requires:

  • Solvent Selection : Acetic acid under reflux yields superior results (up to 85% yield) compared to acetonitrile or methanol .
  • Catalyst Screening : Bismuth(III) nitrate pentahydrate enhances reaction rates in acetonitrile, but acid-free conditions in acetic acid minimize byproduct formation .
  • Byproduct Mitigation : Hydrolysis of amide bonds in aqueous HCl/H2SO4 produces anthranilic acid (35% yield), necessitating strict anhydrous conditions .

What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?

Advanced Research Question
Answer:

  • Autoimmune Diseases : The experimental autoimmune encephalomyelitis (EAE) mouse model validated N-(3,4-dimethoxycinnamoyl)-anthranilic acid (3,4-DAA) as a suppressor of TH1 cytokines, reversing paralysis via IDO pathway modulation .
  • Cancer : NCI-60 human tumor cell lines screen derivatives for antiproliferative activity. Pyridinyl ester analogs (e.g., Compound 25) show GI50 values <10⁻⁷ M in vitro, though in vivo efficacy in xenografts remains moderate .
  • Neuroprotection : TRPM2 channel inhibition by N-(p-amylcinnamoyl)-anthranilic acid (ACA) in glyceryl trinitrate (GTN)-induced neurotoxicity models highlights utility in migraine and oxidative stress studies .

How do electronic and steric effects impact the supramolecular architecture of N-aryl anthranilic acids?

Advanced Research Question
Answer:
Crystallographic studies reveal:

  • Electron-Withdrawing Groups : Derivatives with halogens (e.g., Br, Cl) form trans-anti dimeric structures via carboxylic acid hydrogen bonds .
  • Steric Hindrance : Bulky substituents (e.g., 2-tert-butylaniline) induce trans-syn conformations, disrupting planar stacking and altering solubility .
  • Self-Doping : Copolymers of anthranilic acid and aniline exhibit conductivity variations (10⁻⁴–10⁻² S/cm) dependent on –COOH group protonation and HCl doping levels .

What computational methods support the design of this compound-based therapeutics?

Basic Research Question
Answer:

  • DFT Calculations : B3LYP/6-31G(d,p) optimizes molecular geometry and predicts vibrational spectra, aligning with experimental IR data (RMSD <10 cm⁻¹) .
  • QSAR Modeling : Comparative molecular field analysis (CoMFA) of flufenamic acid analogs correlates trifluoromethyl positioning with COX-2 inhibition .
  • Docking Studies : Molecular dynamics simulations identify TRPM2 channel binding pockets for ACA, guiding neuroprotective agent design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylphenyl)anthranilic acid
Reactant of Route 2
Reactant of Route 2
N-(2-Methylphenyl)anthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.